molecular formula C6H16N2 B3181257 4-(Ethylamino)-N-butylamine CAS No. 64429-16-9

4-(Ethylamino)-N-butylamine

Cat. No.: B3181257
CAS No.: 64429-16-9
M. Wt: 116.2 g/mol
InChI Key: ONCPEIKLFULSSA-UHFFFAOYSA-N
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Description

4-(Ethylamino)-N-butylamine is a useful research compound. Its molecular formula is C6H16N2 and its molecular weight is 116.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Alkylamination of Pteridines

Research by Śladowska, Veldhuizen, and Plas (1986) demonstrated the alkylamination of pteridines using primary alkylamines such as ethylamine and t-butylamine. Their study found that the introduction of the ethylamino or t-butylamino group at C-4 in pteridines could be achieved in the presence of potassium permanganate. This reaction is significant in the synthesis of various pteridine derivatives, which are important in medicinal chemistry and biological studies (Śladowska, Veldhuizen, & Plas, 1986).

Synthesis and Structures of New Enaminones

In 2000, Brbot-Šaranović, Pavlović, and Cindrić conducted a study on the synthesis of enaminones, where reactions of specific compounds with amines, including butylamine, were explored. They discovered various isomeric enaminones and examined their structures using NMR spectra and X-ray diffractometry. This research contributes to the understanding of the chemical behavior of amines in enaminone synthesis (Brbot-Šaranović, Pavlović, & Cindrić, 2000).

Studies of Phosphazenes

Krishnamurthy et al. (1977) investigated the reactions of octachlorocyclotetraphosphazatetraene with t-butylamine, leading to various derivatives. This study highlights the importance of the aminolysis reactions of phosphazenes and the influence of different amines like ethylamino and t-butylamino derivatives in these reactions. Such studies are crucial for the development of new materials and compounds in the field of inorganic chemistry (Krishnamurthy et al., 1977).

Synthesis of Platinum-Decorated Iron Vanadate Nanorods

Kaneti and colleagues (2016) demonstrated the synthesis of platinum-decorated iron vanadate nanorods, which showed enhanced sensitivity and selectivity in the detection of toxic n-butylamine vapor. This research is significant for the development of advanced materials for gas-sensing applications, particularly in detecting organic amines that can be harmful even at low concentrations (Kaneti et al., 2016).

Properties

IUPAC Name

N'-ethylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-2-8-6-4-3-5-7/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCPEIKLFULSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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